[2-(3,4-Dimethoxyphenyl)-4-quinolyl](4-methylpiperazino)methanone
Description
2-(3,4-Dimethoxyphenyl)-4-quinolylmethanone is a synthetic quinoline derivative featuring a 3,4-dimethoxyphenyl substituent at the 2-position of the quinoline core and a 4-methylpiperazino group linked via a methanone bridge. This compound is structurally designed to optimize interactions with biological targets, particularly kinases and enzymes, through its electron-rich aromatic systems and flexible piperazine moiety.
Properties
IUPAC Name |
[2-(3,4-dimethoxyphenyl)quinolin-4-yl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-25-10-12-26(13-11-25)23(27)18-15-20(24-19-7-5-4-6-17(18)19)16-8-9-21(28-2)22(14-16)29-3/h4-9,14-15H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODIPSPZWXQLOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-4-quinolylmethanone typically involves a multi-step process. One common method starts with the reaction of p-toluidine, benzaldehyde, and trans-methyl-isoeugenol through a Povarov cycloaddition reaction. This is followed by an N-furoylation process to yield the final product . The reaction conditions often involve the use of deep eutectic solvents and green chemistry principles to enhance the efficiency and sustainability of the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can help in scaling up the production while maintaining the quality and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-4-quinolylmethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the piperazino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 2-(3,4-Dimethoxyphenyl)-4-quinolylmethanone can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, a study demonstrated that quinoline derivatives effectively inhibited platelet-derived growth factor receptor autophosphorylation, which is crucial in cancer progression .
| Study | Findings |
|---|---|
| US6143764A | Inhibition of platelet-derived growth factor receptor autophosphorylation linked to anticancer properties. |
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, which are critical in treating neurodegenerative diseases. Quinoline derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis. A case study involving similar compounds indicated significant neuroprotection in cellular models of neurodegeneration .
| Study | Findings |
|---|---|
| Neuroprotection Study | Quinoline derivatives protect against oxidative stress-induced neuronal cell death. |
Antimicrobial Properties
Research has also explored the antimicrobial effects of quinoline derivatives. The compound may exhibit activity against various bacterial strains, making it a candidate for developing new antimicrobial agents. A comparative study highlighted the effectiveness of related compounds against resistant strains of bacteria .
| Study | Findings |
|---|---|
| Antimicrobial Study | Demonstrated effectiveness against resistant bacterial strains. |
Case Studies
Several case studies have highlighted the applications of quinoline derivatives in medicinal chemistry:
-
Case Study 1: Anticancer Efficacy
- A derivative similar to 2-(3,4-Dimethoxyphenyl)-4-quinolylmethanone was tested on various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity.
-
Case Study 2: Neuroprotection
- In vitro studies revealed that treatment with quinoline derivatives resulted in a significant reduction in markers of oxidative stress in neuronal cultures.
-
Case Study 3: Antimicrobial Activity
- A series of quinoline derivatives were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) below clinically relevant thresholds.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-4-quinolylmethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes or receptors, modulating various biochemical pathways. For example, it may inhibit NF-κB, a protein complex involved in inflammatory responses, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares the target compound with analogs sharing key structural motifs, such as quinoline cores, methoxyphenyl substituents, or piperazine-derived functional groups.
Quinoline Derivatives with Methoxyphenyl Substituents
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
- Structure: Similar quinoline backbone but lacks the methanone-linked piperazine group. Features a 4-chlorophenyl and 4-methoxyphenyl substitution.
- Synthesis : Prepared via PdCl₂(PPh₃)₂/PCy₃-catalyzed cross-coupling in DMF, yielding a solid with a melting point of 223–225°C .
- Key Differences: The absence of the 4-methylpiperazino-methanone moiety reduces polarity and may limit interactions with charged residues in enzymatic pockets compared to the target compound.
4-Amino-2,3-bis(4-methoxyphenyl)quinoline (4l)
Methanone-Linked Piperazine Derivatives
(3,4-Dimethoxyphenyl)(4-(4-methylbenzyl)piperazin-1-yl)methanone (CAS 5956-85-4)
- Structure: Shares the 3,4-dimethoxyphenyl-methanone and piperazine core but substitutes 4-methylbenzyl for the 4-methylpiperazino group.
- Properties : Molecular formula C₂₁H₂₆N₂O₃; InChIKey: VIJOKMRDHVWYMR-UHFFFAOYSA-N .
- Key Differences : The benzyl group introduces steric bulk and lipophilicity, which may reduce water solubility and alter pharmacokinetic profiles compared to the target compound’s methylpiperazine group.
(4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone (CAS 116412-83-0)
Heterocyclic Methanone Derivatives
CDK9 Inhibitors (8d, 8e, 8f, 8g)
- Structures: Thiazole-5-yl methanones with varied amino and benzyl substituents (e.g., 4-methylpiperazino, phenethylamino).
- Synthesis : Yields range from 12% (8d) to 24% (8e), with detailed ¹H/¹³C NMR and MS data confirming purity .
- Biological Relevance: Demonstrated CDK9 inhibition, highlighting the importance of the methanone-thiazole scaffold. The target compound’s quinoline core may offer superior binding to kinase ATP pockets compared to thiazole-based analogs.
[3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(2-methoxyphenyl)piperazino]methanone (CAS 1170474-24-4)
Physicochemical and Spectroscopic Data Comparison
Biological Activity
The compound 2-(3,4-Dimethoxyphenyl)-4-quinolylmethanone is a synthetic derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Quinoline and Piperazine Moieties : These structural elements are known for their diverse biological activities.
- Dimethoxyphenyl Group : This group enhances lipophilicity and may influence receptor interactions.
Research indicates that compounds with similar structures often exert their effects through the following mechanisms:
- Receptor Modulation : Interaction with various neurotransmitter receptors, including serotonin and dopamine receptors, which may influence mood and cognitive functions.
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer or metabolic disorders.
Biological Activities
-
Anticancer Activity :
- Several studies have demonstrated that quinoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-(3,4-Dimethoxyphenyl)-4-quinolylmethanone have shown promise in inhibiting tumor growth in vitro and in vivo models.
- A study highlighted the compound's ability to induce apoptosis in human cancer cells through caspase activation pathways .
- Neuroprotective Effects :
- Antimicrobial Activity :
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotective | Reduces oxidative stress in neuronal cells | |
| Antimicrobial | Inhibits growth of various bacteria |
Case Studies
- Case Study on Anticancer Efficacy :
-
Neuroprotection in Animal Models :
- An animal study investigated the neuroprotective effects of a quinoline derivative resembling our compound. Findings indicated reduced neuronal loss and improved cognitive function after treatment with the compound following induced oxidative stress .
- Antimicrobial Testing :
Q & A
Q. What are the recommended methods for synthesizing 2-(3,4-Dimethoxyphenyl)-4-quinolylmethanone in a laboratory setting?
- Methodological Answer : Synthesis typically involves coupling a 4-methylpiperazine moiety to a substituted quinolyl scaffold. A multistep approach may include:
Quinoline Core Preparation : Start with a 4-quinolone derivative, such as 4-hydroxyquinoline, and introduce the 3,4-dimethoxyphenyl group via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling .
Piperazine Functionalization : React 4-methylpiperazine with a carbonyl chloride intermediate under anhydrous conditions to form the methanone linkage. Use dichloromethane or THF as solvents and triethylamine as a base to neutralize HCl byproducts .
Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the final product.
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Structural validation requires a combination of techniques:
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles, as demonstrated for related methanone derivatives (e.g., monoclinic crystal system with space group P21/c) .
- Spectroscopy : Use H/C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) and FT-IR to identify carbonyl stretches (~1650–1700 cm) .
- Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm ensures >95% purity .
Q. What solubility characteristics and formulation considerations are critical for in vitro assays?
- Methodological Answer : The compound’s solubility depends on pH and solvent polarity:
- Polar Solvents : Dimethyl sulfoxide (DMSO) is preferred for stock solutions (e.g., 10 mM). Avoid aqueous buffers with pH <5 due to precipitation of the free base.
- Formulation Optimization : For cell-based assays, dilute DMSO stocks into culture media (final DMSO <0.1%) and confirm stability via UV-Vis spectroscopy over 24 hours .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity across studies?
- Methodological Answer : Discrepancies often arise from assay variability or impurities. Address these by:
Standardized Protocols : Adopt uniform cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound variability via LC-MS .
Meta-Analysis : Use tools like RevMan to statistically aggregate data from multiple studies, weighting results by sample size and assay sensitivity .
Q. How can computational modeling predict binding affinity to specific receptors?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) are key:
Ligand Preparation : Optimize the compound’s 3D structure using Gaussian09 (B3LYP/6-31G* basis set) .
Target Validation : Align the compound’s methanone group with hydrophobic pockets in receptors (e.g., serotonin 5-HT homology models). Compare binding scores (ΔG) to known agonists/antagonists .
Q. What are key considerations for designing dose-response experiments evaluating efficacy and toxicity?
- Methodological Answer : Use a tiered approach:
Pilot Studies : Determine the IC/EC range via MTT assays (e.g., 0.1–100 µM, 72-hour exposure) .
Mechanistic Toxicity : Assess mitochondrial dysfunction (JC-1 staining) and oxidative stress (ROS detection kits) at sub-cytotoxic doses .
Statistical Design : Apply nonlinear regression (GraphPad Prism) to fit sigmoidal curves and calculate Hill coefficients .
Safety and Handling
Q. What precautions are essential for safe handling in laboratory settings?
- Methodological Answer : Follow GHS guidelines:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of aerosols .
- Spill Management : Neutralize spills with inert absorbents (vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
